molecular formula C10H12N2O4 B1278684 2-Acetamido-4-methoxy-5-nitrotoluene CAS No. 361162-90-5

2-Acetamido-4-methoxy-5-nitrotoluene

Cat. No. B1278684
M. Wt: 224.21 g/mol
InChI Key: UNGJDCICXXTFHD-UHFFFAOYSA-N
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Description

“2-Acetamido-4-methoxy-5-nitrotoluene” is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.21 g/mol .


Synthesis Analysis

The synthesis of “2-Acetamido-4-methoxy-5-nitrotoluene” involves several steps. The process starts with “Acetamide,N-(5-…)” (CAS#:50868-75-2) and “5-methoxy-2-met…” (CAS#:106579-00-4), which are combined using “Ethanoic anhydride” (CAS#:108-24-7) to produce “2-ACETAMIDO-4-M…” (CAS#:361162-90-5) .


Molecular Structure Analysis

The molecular structure of “2-Acetamido-4-methoxy-5-nitrotoluene” is represented by the formula C10H12N2O4 . The exact mass is 373.08000 .


Chemical Reactions Analysis

The chemical reactions involving “2-Acetamido-4-methoxy-5-nitrotoluene” are complex and involve multiple steps. The compound can be synthesized from precursors like “Acetamide,N-(5-…)” (CAS#:50868-75-2) and “5-methoxy-2-met…” (CAS#:106579-00-4) using “Ethanoic anhydride” (CAS#:108-24-7) .


Physical And Chemical Properties Analysis

  • Molecular Weight: 374.24900
  • Molecular Formula: C15H21BrFN3O2
  • Exact Mass: 373.08000

Scientific Research Applications

Nitration Processes

2-Acetamido-4-methoxy-5-nitrotoluene is involved in various nitration processes. Nitration of 4-substituted toluenes, including compounds similar to 2-acetamido-4-methoxy-5-nitrotoluene, results in the formation of nitronium acetate adducts in addition to nitro substitution products. These nitration studies provide insights into the reactivity and product distribution of such compounds (Fischer et al., 1986).

Colorimetric Assays in Clinical Biochemistry

2-Acetamido-4-methoxy-5-nitrotoluene derivatives have applications in clinical biochemistry, particularly in the development of colorimetric assays. For instance, a substrate closely related to 2-acetamido-4-methoxy-5-nitrotoluene, known as MNP-GlcNAc, has been used in colorimetric assays for the determination of urinary N-acetyl-β-D-glucosaminidase (NAG). This method shows high correlation with established assays and is suitable for routine monitoring in clinical settings (Yuen et al., 1984).

Microbial Biotransformation

2-Acetamido-4-methoxy-5-nitrotoluene is also a subject in studies of microbial transformation. Microorganisms like Mucrosporium sp. can transform compounds like 2,4-dinitrotoluene into various products, including 2-acetamido-4-methoxy-5-nitrotoluene. Such studies help in understanding the biodegradation pathways of nitroaromatic compounds (McCormick et al., 1978).

Synthesis of Acetylenic Sugar Derivatives

2-Acetamido-4-methoxy-5-nitrotoluene and its derivatives are used in the synthesis of specialized sugar compounds. For example, N-nitrosoacetamido sugars derived from similar compounds are used to produce acetylenic sugar derivatives, which are valuable in various chemical and biochemical applications (Horton & Loh, 1974).

properties

IUPAC Name

N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6-4-9(12(14)15)10(16-3)5-8(6)11-7(2)13/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGJDCICXXTFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-4-methoxy-5-nitrotoluene

Synthesis routes and methods

Procedure details

Nitric acid (70%, 2.5 mL, 25.14 mmol) was added, dropwise, at a temperature ranging between 5 and 10° C., to a mixture of N-(5-methoxy-2-methyl-phenyl)-acetamide (3.0 g, 16.76 mmol) and concentrated sulfuric acid (10 mL) in glacial acetic acid (20 mL) and the resulting mixture was stirred for 3 hours. The reaction mixture was poured into ice-water and the solid formed was collected by filtration. The residue was dissolved in dichloromethane, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 2.135 g of N-(5-methoxy-2-methyl-4-nitro-phenyl)-acetamide as an off-white solid.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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